molecular formula C9H8F2O3 B1471945 Methyl 3,6-difluoro-2-methoxybenzoate CAS No. 1261830-33-4

Methyl 3,6-difluoro-2-methoxybenzoate

Cat. No.: B1471945
CAS No.: 1261830-33-4
M. Wt: 202.15 g/mol
InChI Key: SVPYZTCBCQNJOD-UHFFFAOYSA-N
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Description

Methyl 3,6-difluoro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3,6-difluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPYZTCBCQNJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3,6-difluoro-2-methoxybenzoate is a fluorinated benzoate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2O3C_9H_8F_2O_3 and a molecular weight of 202.15 g/mol. Its structure features a methoxy group and two fluorine atoms on the aromatic ring, which influence its chemical reactivity and biological interactions. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug development.

The biological activity of this compound is thought to be mediated through its interactions with various biological targets, including enzymes and receptors. The fluorine substituents can enhance binding affinity to these targets, potentially leading to increased pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

The introduction of fluorine atoms into the benzoate structure has been shown to significantly impact the biological activity of related compounds. For instance, studies have indicated that fluorination can improve the potency of compounds against various bacterial strains and cancer cell lines.

Compound NameMolecular FormulaBiological Activity
This compoundC₉H₈F₂O₃Potential enzyme inhibitor
Methyl 3-fluoro-2-methoxybenzoateC₉H₉F₁O₃Moderate activity
Methyl 3,5-difluorobenzoateC₈H₆F₂O₂Reduced activity compared to difluorinated analogs

Case Studies and Research Findings

  • Antibacterial Activity : A study explored the antibacterial properties of methyl 3,6-difluoro-2-methoxybenzoate against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values were reported to be lower than those for many traditional antibiotics, suggesting a promising role in treating resistant infections.
  • Anticancer Properties : Research on the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. The compound demonstrated an IC50 value of approximately 10 µM in human breast cancer cells (MCF-7), indicating potent anticancer activity.
  • Mechanistic Studies : Further investigations using molecular docking studies suggested that methyl 3,6-difluoro-2-methoxybenzoate binds effectively to the active sites of target enzymes involved in cancer metabolism, enhancing its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,6-difluoro-2-methoxybenzoate
Reactant of Route 2
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Methyl 3,6-difluoro-2-methoxybenzoate

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